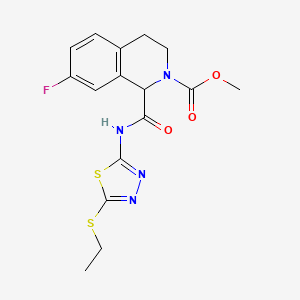

methyl 1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

This compound features a 1,3,4-thiadiazole core substituted with an ethylthio (-S-C₂H₅) group at position 4. The thiadiazole is linked via a carbamoyl bridge to a 7-fluoro-3,4-dihydroisoquinoline scaffold, which is esterified with a methyl carboxylate group. The fluorine atom at position 7 likely enhances metabolic stability and lipophilicity, while the ethylthio group contributes to electronic and steric properties.

Properties

IUPAC Name |

methyl 1-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O3S2/c1-3-25-15-20-19-14(26-15)18-13(22)12-11-8-10(17)5-4-9(11)6-7-21(12)16(23)24-2/h4-5,8,12H,3,6-7H2,1-2H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUFJDMIRXUQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the ethylthio group: This step involves the alkylation of the thiadiazole ring with an ethyl halide.

Synthesis of the dihydroisoquinoline core: This can be synthesized via a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

Coupling of the two fragments: The thiadiazole and dihydroisoquinoline fragments are coupled through a carbamoylation reaction, typically using a carbamoyl chloride derivative.

Final esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with enzymes or receptors. Its structural features suggest it could act as an inhibitor or modulator of certain biological pathways.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. The presence of the thiadiazole ring and the dihydroisoquinoline core suggests it might have activity against certain diseases, possibly acting as an antimicrobial or anticancer agent.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring could interact with metal ions or other cofactors, while the dihydroisoquinoline core might fit into hydrophobic pockets of proteins.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences in Substituents and Properties

Thiadiazole Substitutions :

- The target compound employs an ethylthio group at position 5 of the thiadiazole, which increases lipophilicity compared to the phenylcarbamoyl group in the benzoate derivative . Ethylthio may also reduce steric hindrance relative to bulkier substituents like phenylcarbamoyl.

- The cephalosporin analog in uses a methylthio group, which is less lipophilic than ethylthio but enhances bacterial target binding in β-lactams .

In contrast, the β-lactam core in prioritizes bacterial cell wall synthesis inhibition .

Fluorine Substituent: The 7-fluoro group in the target compound is absent in other analogs. Fluorine typically enhances metabolic stability and electronegativity, which could improve pharmacokinetics compared to non-fluorinated analogs like the benzoate derivative .

Biological Activity

Methyl 1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of Thiadiazole Rings : The thiadiazole moiety is synthesized through reactions involving ethylthio and carbamoyl groups.

- Coupling Reactions : These reactions introduce the isoquinoline structure and other substituents necessary for biological activity.

The synthetic routes are optimized for yield and purity, and various reaction conditions such as temperature and solvent choice are critical for successful synthesis.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated various 1,3,4-thiadiazole derivatives against microbial strains such as E. coli, Bacillus mycoides, and Candida albicans. The results indicated that certain derivatives had notable inhibition zones, suggesting their potential as antimicrobial agents:

| Compound | Inhibition Zone (mm) | Microorganism |

|---|---|---|

| Compound 14 | 21 mm | E. coli |

| Compound 14 | 23 mm | B. mycoides |

| Compound 14 | 22 mm | C. albicans |

These findings highlight the promise of thiadiazole derivatives in combating infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focused on its cytotoxic effects against various human cancer cell lines, including chronic myelogenous leukemia (CML) cells expressing the Bcr-Abl tyrosine kinase. Key findings include:

- IC50 Values : The compound demonstrated selective cytotoxicity with IC50 values indicating significant activity against specific cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| K562 (CML) | 33 µM |

| HeLa (cervical carcinoma) | 12.4 µM |

These results suggest that the compound could serve as a lead in the development of new anticancer therapies.

The biological activity of this compound appears to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.

- Cell Signaling Disruption : It may interfere with signaling pathways critical for cell survival and growth.

- Induction of Apoptosis : The compound could trigger programmed cell death in cancer cells through various biochemical pathways.

Case Studies and Research Findings

Recent studies have extensively documented the biological activities of thiadiazole derivatives similar to the compound :

- A study demonstrated that a related thiadiazole derivative inhibited the Abl protein kinase with an IC50 value of 7.4 µM, indicating its potential as a targeted therapy for CML.

- Another research effort synthesized a series of thiadiazole compounds and evaluated their antimicrobial efficacy, confirming their ability to reduce microbial growth effectively.

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate?

Answer:

A common approach involves coupling the thiadiazole carbamoyl moiety to the dihydroisoquinoline core. For analogous thiadiazole derivatives, refluxing in acetic acid with sodium acetate as a base (3–5 hours) facilitates condensation reactions . For example, coupling 5-(ethylthio)-1,3,4-thiadiazol-2-amine to the activated carbonyl group of the isoquinoline scaffold may require nucleophilic acyl substitution under inert conditions. Post-synthesis purification often involves recrystallization from DMF/acetic acid mixtures or ethanol .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve peaks for the fluoro-substituted isoquinoline and thiadiazole protons. Compare chemical shifts with structurally similar compounds (e.g., ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate, where δH 7.25–7.45 ppm indicates aromatic protons) .

- IR Spectroscopy : Identify carbamate (C=O stretch ~1700 cm⁻¹) and thiadiazole (C-N stretches ~1500 cm⁻¹) functional groups .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .

Basic: How should researchers handle this compound to ensure safety and stability during experiments?

Answer:

- Handling : Use PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation hazards) .

- Storage : Store in airtight containers at 2–8°C, avoiding humidity. Analogous thiadiazoles degrade under prolonged light exposure, necessitating amber glassware .

Advanced: What strategies optimize synthetic yield while minimizing byproducts?

Answer:

- Reaction Optimization : Extend reflux time (e.g., 6 hours for oxadiazole derivatives ) to drive reaction completion. Monitor via TLC.

- Purification : Use gradient recrystallization (e.g., ethanol followed by DMF/acetic acid) to isolate the target compound from unreacted starting materials .

- Catalysis : Explore Pd-catalyzed coupling for sterically hindered intermediates, as seen in biphenyl derivatives .

Advanced: How can computational chemistry predict this compound’s reactivity or binding affinity?

Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with thiazole-binding pockets). Reference analogs like (2R)-2-{(R)-2-(1H-tetrazol-1-yl)acetamidomethyl}-5-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid .

- DFT Calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites on the thiadiazole ring .

Advanced: How can structural modifications enhance biological activity or selectivity?

Answer:

- Thiadiazole Substituents : Replace the ethylthio group with bulkier alkyl chains (e.g., isobutyl in Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate ) to modulate lipophilicity and target engagement.

- Fluoro Positioning : Compare 7-fluoro vs. 6-fluoro analogs to study electronic effects on enzyme inhibition (e.g., fluoroquinolone derivatives ).

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

- Multi-Technique Validation : Cross-reference NMR, IR, and X-ray crystallography (if available) for ambiguous peaks. For example, overlapping aromatic signals in NMR may require 2D-COSY or HSQC .

- Isotopic Labeling : Use ¹³C-labeled precursors to assign carbonyl carbons in complex spectra .

Basic: What solvents are suitable for solubility testing of this compound?

Answer:

Based on analogous thiadiazoles:

- Polar aprotic solvents : DMF, DMSO (for reaction conditions) .

- Ethanol/water mixtures : For recrystallization (e.g., 5-(4-methoxybenzyl)-1,3,4-oxadiazole derivatives ).

Advanced: What in vitro assays are recommended to evaluate its enzyme inhibition potential?

Answer:

- Kinetic Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure carboxylesterase inhibition, adapting methods from studies on 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives .

- IC₅₀ Determination : Perform dose-response curves with recombinant enzymes (e.g., cyclooxygenase-2 for anti-inflammatory profiling) .

Advanced: How to address discrepancies in biological activity between computational predictions and experimental results?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.